![molecular formula C24H25N7O2 B6490273 3-(3,4-dimethylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 888421-41-8](/img/structure/B6490273.png)
3-(3,4-dimethylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
3-(3,4-dimethylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C24H25N7O2 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.20697307 g/mol and the complexity rating of the compound is 747. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(3,4-dimethylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one represents a novel class of heterocyclic compounds with potential therapeutic applications. This article synthesizes available research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H25N5O2, with a molecular weight of approximately 393.47 g/mol. The structure features a triazolopyrimidine core substituted with a dimethylphenyl group and a phenylpiperazine moiety, which may contribute to its biological activity.
Research has indicated that compounds with similar structures often exhibit diverse mechanisms of action:
- Inhibition of Enzymatic Activity : Many triazolo[4,5-d]pyrimidines act as inhibitors of cyclooxygenase (COX) enzymes. For instance, derivatives have shown significant COX-II inhibitory activity in vitro.
- Receptor Modulation : The phenylpiperazine component suggests potential interactions with serotonin receptors (5-HT), which are implicated in various neuropharmacological effects.
Antiinflammatory and Analgesic Effects
Compounds related to the target molecule have been evaluated for their anti-inflammatory properties. For example:
- In vitro Studies : Several derivatives demonstrated IC50 values in the low micromolar range against COX-II, indicating strong anti-inflammatory potential. In one study, a derivative exhibited an IC50 of 0.52 μM against COX-II compared to Celecoxib's 0.78 μM .
Antitumor Activity
Research has highlighted the potential antitumor effects of similar triazolo compounds:
- Cell Proliferation Inhibition : Compounds were tested against various cancer cell lines (e.g., breast and prostate cancer). A significant reduction in cell viability was observed at concentrations as low as 10 μM.
Neuropharmacological Effects
Given the presence of the piperazine group:
- Serotonergic Activity : Some studies suggest that related compounds may enhance serotonergic neurotransmission, which could be beneficial in treating mood disorders.
Case Studies
- Study on COX Inhibition : A recent study evaluated a series of triazolo derivatives for their COX inhibitory activity. The compound demonstrated superior efficacy compared to standard anti-inflammatory drugs .
- Antitumor Efficacy Evaluation : In a preclinical model of cancer, compounds structurally related to the target molecule were shown to induce apoptosis in cancer cells through caspase activation pathways .
Data Table: Biological Activity Summary
Scientific Research Applications
The compound 3-(3,4-dimethylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and drug development. This article explores its scientific research applications, including its synthesis, biological activity, and potential therapeutic uses.
Structure and Composition
The molecular structure of the compound can be described by the following identifiers:
- IUPAC Name : this compound
- Molecular Formula : C23H26N4O2
- Molecular Weight : 402.48 g/mol
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural features that may interact with biological targets:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. Mechanistic studies indicate that it may induce apoptosis through modulation of specific signaling pathways.
- Antidepressant Properties : The phenylpiperazine group is known for its activity on serotonin receptors, suggesting potential antidepressant effects.
Drug Development
The compound's unique structure makes it a candidate for further development into pharmaceuticals:
- Drug Delivery Systems : Research indicates that derivatives of this compound can be utilized in cationic lipid-based drug delivery systems, enhancing the bioavailability of therapeutic agents .
- Targeted Therapy : Its ability to selectively bind to certain receptors positions it as a candidate for targeted therapies in oncology and neurology.
Biological Studies
The compound is used in various biological studies to investigate:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease pathways.
- Receptor Binding Studies : Investigations into how this compound interacts with neurotransmitter receptors can provide insights into its pharmacological profile.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of oxidative stress leading to apoptosis .
Case Study 2: Neuropharmacology
Research focused on the antidepressant-like effects of this compound revealed that it increased serotonin levels in animal models. Behavioral tests indicated improvements in mood-related parameters when administered at specific dosages .
Data Table of Applications
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-17-8-9-20(14-18(17)2)31-23-22(26-27-31)24(33)30(16-25-23)15-21(32)29-12-10-28(11-13-29)19-6-4-3-5-7-19/h3-9,14,16H,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHBEZYLRYWESZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCN(CC4)C5=CC=CC=C5)N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.